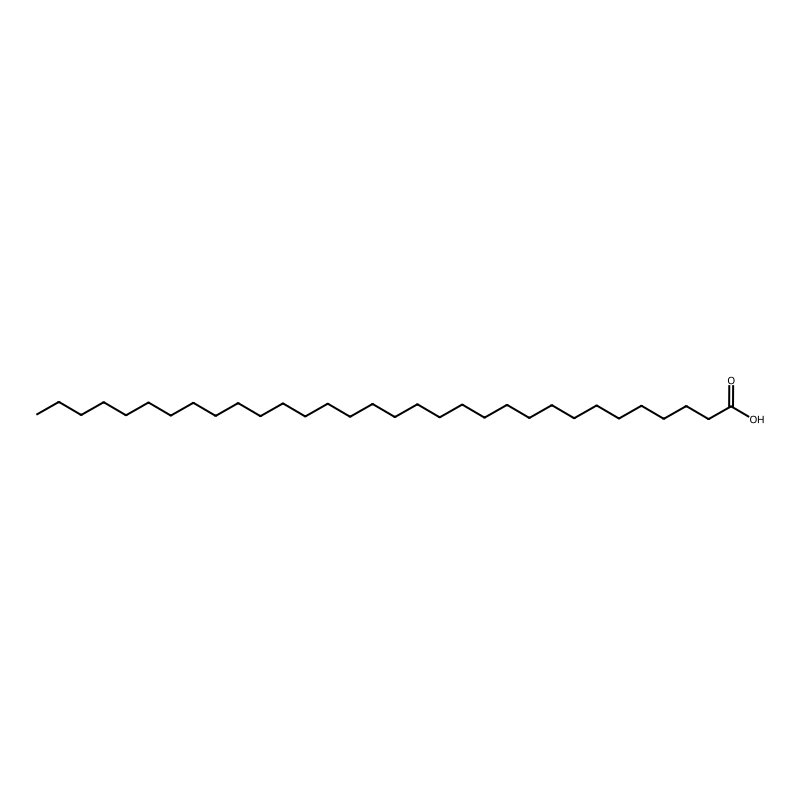

Dotriacontanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

natural sources of Dotriacontanoic acid

Natural Sources and Basic Properties

Dotriacontanoic acid, also known as Lacceroic acid, is a saturated very-long-chain fatty acid [1]. The primary natural source identified is stick lac wax [1]. It can also be derived through the oxidation of 1-dotriacontanol (lacceryl alcohol), followed by purification [1].

The table below summarizes its core chemical information:

| Property | Description |

|---|---|

| Systematic Name | This compound [1] |

| Common Name | Lacceroic acid [1] |

| Type | Saturated fatty acid [1] |

| Chemical Formula | C₃₂H₆₄O₂ [1] |

| Molar Mass | 480.85 g/mol [1] |

| Known Natural Source | Stick lac wax [1] |

A derivative, ethyl lacceroate, can be obtained as a crystalline solid (rhombic plates, melting point 76 °C) by reacting lacceroic acid with HCl gas in boiling absolute ethanol [1].

Research Context and Information Gaps

The available data primarily comes from older chemical inventories and foundational texts [1]. Current research on very-long-chain fatty acids (VLCFAs) is extensive, but it often focuses on more common types. This compound is considered a "minor" component in biological systems, which may explain the scarcity of recent, dedicated studies and the absence of detailed, modern extraction and analysis protocols in the search results.

For context, the diagram below outlines the general biosynthetic pathway for saturated straight-chain fatty acids, which culminates in the 16-carbon palmitic acid. This compound would require further elongation steps beyond this core process [2].

General biosynthetic pathway for saturated fatty acids, with elongation to C32:0.

Suggested Research Directions

To obtain the in-depth technical data you require, I suggest the following pathways:

- Consult Specialized Databases: Search scientific databases like SciFinder Navigator, Reaxys, or the USDA's specialized lipid databases using the term "this compound" or its CAS number (if available). These resources often contain more detailed spectral data and property information.

- Review Articles on VLCFAs: Look for recent review articles on the biological roles and analysis of very-long-chain fatty acids. These reviews may mention this compound in context and cite relevant primary research.

- Explore Related Industrial Processes: Investigate the chemical composition of lac (shellac) wax and its refining processes, as this is a known commercial source.

References

Dotriacontanoic acid in cereal straw lipophilic extracts

Lipophilic Composition of Cereal Straws

The following table summarizes the total amounts of n-fatty acids (the category that includes dotriacontanoic acid) and other major lipophilic compounds identified in four types of cereal straws [1].

| Compound Class | Wheat (mg/kg) | Triticale (mg/kg) | Rye (mg/kg) | Tritordeum (mg/kg) |

|---|---|---|---|---|

| n-Fatty Acids | 1185 - 3538 | 1185 - 3538 | 1185 - 3538 | 1185 - 3538 |

| β-Diketones | 891 - 2043 | 891 - 2043 | 891 - 2043 | 891 - 2043 |

| Steroid Compounds | 1358 - 1954 | 1358 - 1954 | 1358 - 1954 | 1358 - 1954 |

| High MW Esters (Waxes) | 444 - 1560 | 444 - 1560 | 444 - 1560 | 444 - 1560 |

| n-Fatty Alcohols | 402 - 1825 | 402 - 1825 | 402 - 1825 | 402 - 1825 |

| n-Alkanes | 140 - 574 | 140 - 574 | 140 - 574 | 140 - 574 |

Although the study quantified total n-fatty acids, it did not provide a detailed breakdown that includes this compound (a C32:0 fatty acid) specifically. The research highlights that the n-fatty acid fraction is the most abundant group of lipophilic compounds in these agricultural residues [1].

Experimental Workflow for Analysis

The following diagram illustrates the comprehensive methodology used to extract and analyze the lipophilic compounds from cereal straws, which is the standard approach researchers would use to identify and quantify specific compounds like this compound [1].

Key Methodological Details

The experimental protocol consists of several critical stages [1]:

- Sample Preparation: Straws were air-dried and ground using a knife mill with a 1 mm sieve to facilitate extraction.

- Lipid Extraction:

- Method: Soxhlet extraction.

- Solvent: Acetone.

- Duration: 8 hours.

- The resulting crude acetone extract was then evaporated to dryness and subsequently redissolved in chloroform to obtain the lipophilic fraction for analysis.

- GC-MS Analysis:

- Equipment: Shimadzu QP 2010 Ultra GC–MS.

- Columns: Medium-length high-temperature capillary columns.

- Sample Preparation for GC-MS: The chloroform-soluble fraction was analyzed in two ways:

- In its underivatized form.

- After derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance the volatility of less volatile compounds like fatty acids and alcohols.

- Identification and Quantification:

- Identification: Compounds were identified by comparing their mass spectra with those in the NIST library and, when possible, with authentic standards.

- Quantification: A mixture of authentic standards (e.g., palmitic acid, sitosterol, etc.) was used to determine response factors and quantify individual compounds. All experiments were performed in triplicate to ensure accuracy and replicability.

Industrial Potential and Research Implications

This research underscores that cereal straws are a significant source of valuable phytochemicals [1].

- A Rich Source for Biorefining: The abundance and diversity of lipophilic compounds position cereal straws as attractive feedstocks for lignocellulosic biorefineries. Utilizing this fraction is crucial for establishing a sustainable and competitive biobased circular economy [1].

- Applications for Fatty Acids: Plant-derived fatty acids like this compound have potential applications across various industries, including pharmaceuticals, nutraceuticals, cosmetics, and the production of biofuels and chemicals [1].

References

Dotriacontanoic acid GC-MS identification

Chemical Profile of Dotriacontanoic Acid

This compound, also known as lacceroic acid, is a saturated fatty acid [1].

| Property | Description |

|---|---|

| IUPAC Name | This compound [1] |

| Common Name | Lacceroic acid [1] |

| Chemical Formula | C₃₂H₆₄O₂ [1] |

| Molar Mass | 480.85 g/mol [1] |

| Sources | Can be isolated from stick lac wax [1] |

General GC-MS Guide for Fatty Acid Analysis

While a specific protocol for this compound is not available, the following general workflow and parameters for analyzing similar compounds can be adapted.

General experimental workflow for GC-MS analysis.

Sample Preparation & Derivatization

Due to low volatility, fatty acids often require derivatization before GC-MS analysis to improve thermal stability and volatility [2] [3].

- Extraction: A common approach is methanolic extraction from lyophilized (freeze-dried) tissue homogenates [4]. Accelerated Solvent Extraction (ASE) is another efficient technique that uses elevated temperature and pressure, saving time and solvent [2].

- Purification: Solid-Phase Extraction (SPE) is typically used for purification. Oasis HLB cartridges (60 mg/3 mL) have been successfully used for cleaning up derivatives of fatty acids in complex matrices [2].

- Derivatization: A widely used derivatization method is trimethylsilylation. Optimal conditions may involve reacting at 50°C for 30 minutes [3]. This converts the acid into a trimethylsilyl (TMS) ester derivative. An alternative, safer derivatizing agent is trimethylsilyl diazomethane (TMSD) [2].

GC-MS Instrumental Parameters

The table below summarizes typical GC-MS parameters used for the analysis of derivatized organic acids, which can serve as a starting point [2].

| Parameter | Typical Setting |

|---|---|

| GC Column | TG-1MS capillary column (30 m × 0.25 mm i.d., 0.25 µm) or similar non-polar column [2] |

| Carrier Gas | Helium (>99.999% purity) [2] |

| Flow Rate | 1.0 mL/min (constant flow) [2] |

| Injection Mode | Splitless (for 1.0 min) [2] |

| Injection Volume | 1.0 µL [2] |

| Inlet Temperature | 280 °C [2] |

| Oven Temperature Program | Initial: 100 °C for 1 min; Ramp 1: 30 °C/min to 220 °C for 1 min; Ramp 2: 30 °C/min to 280 °C for 5 min [2] |

Method Validation & Further Guidance

To ensure reliability, any developed method should be validated. Here are key parameters and typical acceptance criteria based on industry practices [5].

| Validation Parameter | Description & Typical Acceptance Criteria |

|---|---|

| Specificity | The method should distinguish the analyte from other components. No interference at the analyte's retention time [5]. |

| Linearity | The calibration curve should have a correlation coefficient (r) of ≥ 0.999 over the working range [5]. |

| Accuracy | Evaluated via recovery studies. Recovery is typically acceptable within 98-102% [5]. |

| Precision | Expressed as Relative Standard Deviation (RSD). < 2% for repeatability; < 3% for intermediate precision [5]. |

| LOD & LOQ | Limit of Detection (LOD) is based on a signal-to-noise ratio of 3:1. Limit of Quantification (LOQ) is based on a ratio of 10:1 [5]. |

References

- 1. Lacceroic acid - Wikipedia [en.wikipedia.org]

- 2. Establishment and Validation of a GC–MS/MS Method for ... [pmc.ncbi.nlm.nih.gov]

- 3. - GC analysis of organic MS in human urine in... | Sigma-Aldrich acids [sigmaaldrich.com]

- 4. Development and validation of a GC-MS method for ... [sciencedirect.com]

- 5. Conducting GC Method Validation Using High Accuracy ... [environics.com]

Comprehensive Technical Analysis of Lipophilic Compounds in Agricultural Residues: Composition, Methodologies, and Applications

Introduction to Lipophilic Compounds in Agricultural Residues

Agricultural residues generated from cereal production represent a vast renewable resource that remains largely underutilized in industrial applications. These residues, primarily consisting of straw from crops like wheat, rice, rye, and other cereals, contain significant amounts of valuable lipophilic compounds that can be extracted and utilized in various high-value industries. With global cereal production reaching 2942 million tons in 2022, the resulting agricultural residues can account for up to half of the plant's total weight, presenting a substantial opportunity for valorization [1]. Traditionally considered waste products, these materials are now recognized as promising feedstocks for biorefineries due to their lignocellulosic nature and diverse chemical composition, which includes cellulose (34-38%), hemicelluloses (27-32%), lignin (12-17%), ash (5-7%), and lipids (2-4%) [1].

The lipophilic fraction of agricultural residues comprises a wide variety of valuable chemical compounds including fatty acids, sterols, alcohols, and tocopherols that have significant potential applications across pharmaceutical, nutraceutical, cosmetic, and chemical industries. For instance, plant sterols such as sitosterol and campesterol are widely used in pharmaceutical and nutraceutical products for their cholesterol-lowering properties, anti-inflammatory effects, and potential in cancer prevention [1]. Similarly, tocopherols, particularly α-tocopherol (vitamin E), serve as powerful antioxidants necessary for maintaining cell membranes and providing protection against oxidative stress [1]. The extraction and purification of these compounds from agricultural residues rather than primary food crops aligns with the principles of circular bioeconomy, adding value to waste streams while reducing environmental impact.

Comprehensive Chemical Composition Profiles

Quantitative Analysis of Lipophilic Compounds in Various Straw Types

The lipophilic profiles of agricultural residues vary significantly between different cereal types, with each exhibiting distinct quantitative patterns of valuable phytochemicals. Through detailed gas chromatography-mass spectrometry (GC-MS) analysis, researchers have identified and quantified the major lipophilic compound families present in various straw materials. The table below presents a comprehensive overview of these compositions across different agricultural residues:

Table 1: Lipophilic compound composition in various cereal straws (values in mg/kg dry weight)

| Compound Class | Wheat Straw | Triticale Straw | Rye Straw | Tritordeum Straw | Rice Straw |

|---|---|---|---|---|---|

| n-Fatty Acids | 1,185-3,538 | Not reported | Not reported | Not reported | 6,400 |

| β-Diketones | 891-2,043 | Not reported | Not reported | Not reported | Not reported |

| Free Sterols | 1,358-1,954 | Not reported | Not reported | Not reported | 1,600 |

| Steroid Compounds | 1,358-1,954 | Not reported | Not reported | Not reported | Not reported |

| High MW Esters | 444-1,560 | Not reported | Not reported | Not reported | 900 |

| n-Fatty Alcohols | 402-1,825 | Not reported | Not reported | Not reported | 1,150 |

| n-Alkanes | 140-574 | Not reported | Not reported | Not reported | 400 |

| Phytol & Phytyl Esters | 106-358 | Not reported | Not reported | Not reported | Not reported |

| 2-Hydroxy Fatty Acids | 77-155 | Not reported | Not reported | Not reported | Not reported |

| Acylglycerides | 41-277 | Not reported | Not reported | Not reported | 1,140 (Triglycerides) |

| Tocopherols | 21-67 | Not reported | Not reported | Not reported | 340 |

| n-Aldehydes | 10-23 | Not reported | Not reported | Not reported | Not reported |

| Sterol Glucosides | Not reported | Not reported | Not reported | Not reported | 1,380 |

| Steroid Ketones | Not reported | Not reported | Not reported | Not reported | 900 |

| Sterol Esters | Not reported | Not reported | Not reported | Not reported | 380 |

Data compiled from multiple studies: Cereal straws [1], Rice straw [2]

The extraction yields vary considerably between different agricultural residues. Acetone extraction yields range from 2.2% to 3.7% of dry material for wheat, rye, and tritordeum straws, with triticale showing significantly higher yield at 3.7% [1]. The lipophilic content, measured as chloroform-soluble fraction, accounts for 1.5% in wheat, 2.5% in triticale, 1.7% in rye, and 1.9% in tritordeum [1]. Rice straw shows even higher extractive content, with acetone extraction yielding 3.4% of dry material [2]. These variations highlight the importance of selecting appropriate raw materials for specific lipophilic compound targets.

Detailed Compound Distribution Patterns

Beyond the major compound classes, the specific distribution of individual compounds within each class provides further insight into the chemical diversity present in agricultural residues. In wheat leaf extracts, analysis reveals 263 components of epicuticular waxes, including linear and branched alkanes, aliphatic alcohols, aldehydes, ketones, β-diketones, carboxylic acids and their derivatives, mono- and diterpenes, phytosterols, and tocopherols [3]. Hierarchical cluster analysis and principal component analysis of these components identified three primary clusters, with the leading components being:

- Octacosan-1-ol as a major constituent in the first cluster

- Esters of saturated and unsaturated alcohols dominating the second cluster

- Fatty acid alkylamides, identified for the first time in plant extracts, comprising the third cluster [3]

The fatty acid composition in rice straw is particularly noteworthy, accounting for 41.0% of all identified lipophilic compounds [2]. Other significant compound classes in rice straw include free sterols (10.2%), sterol glucosides (8.8%), fatty alcohols (7.4%), and triglycerides (7.3%) [2]. The abundance and diversity of these lipophilic compounds highlight the potential of agricultural residues as rich sources of valuable phytochemicals for various industrial applications.

Experimental Protocols and Methodologies

Sample Preparation and Extraction Methods

Standardized protocols for sample preparation and extraction are critical for obtaining reproducible and comparable results in lipophilic compound analysis. The following workflow outlines the comprehensive sample preparation process:

Sample preparation workflow for lipophilic compound analysis from agricultural residues

The initial sample preparation involves harvesting plants at optimal maturity and air-drying the straw at room temperature until constant weight is achieved [1]. The dried material is then ground using a knife mill with a 1-mm sieve to facilitate efficient lipid extraction [1]. For extraction, a precisely weighed amount of milled straw (typically 5 g) is subjected to Soxhlet extraction with acetone for 8 hours [1]. The resulting extracts are evaporated to dryness using a rotary evaporator until constant weight is achieved. The dried acetone extract can then be redissolved in chloroform for further analysis. Each experiment should be performed in triplicate to ensure accuracy and replicability [1].

For alternative extraction approaches, particularly for leaf tissue analysis, 48-hour maceration with methanol at room temperature has been successfully employed [3]. In this method, plant material is macerated with solvent (typically 1000 mg material with 10 mL methanol) and left to stand with occasional stirring for 48 hours. The extract is then filtered using glass filters with pore sizes of 10-16 μm before analysis [3]. The selection of extraction method depends on the specific research objectives, with Soxhlet extraction providing efficient and standardized recovery, while maceration may be suitable for more delicate compound profiles.

GC-MS Analysis and Compound Identification

Comprehensive chemical characterization of lipophilic extracts requires sophisticated analytical techniques capable of resolving complex compound mixtures. The following methodology has been optimized for agricultural residue analysis:

Table 2: GC-MS instrumentation parameters for lipophilic compound analysis

| Parameter | Specification | Notes |

|---|---|---|

| Instrument | Shimadzu QP 2010 Ultra GC-MS | Or equivalent systems |

| Column Type | Medium-length high-temperature capillary | Allows simultaneous identification of wide MW range |

| Derivatization | BSTFA for less volatile compounds | Enhances volatility for better separation |

| Analysis Modes | Underivatized and derivatized | Comprehensive profile |

| Identification | NIST library comparison + authentic standards | Enhanced accuracy of identification |

| Quantification | Authentic standard mixture (0.3-1.1 mg/mL) | Enables precise quantification |

Methodology compiled from multiple sources [1] [3] [2]

The GC-MS analysis is performed on both underivatized samples and after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance the volatility of less volatile compounds [1]. The use of medium-length high-temperature capillary GC columns enables the simultaneous identification of a wide range of lipids within a single chromatogram, from low molecular-weight compounds such as n-alkanes and n-fatty acids to high molecular-weight compounds including waxes and triglycerides [1]. Compound identification is conducted by comparing their mass spectra with those in the NIST library and, when possible, by comparison with authentic standards [1].

For accurate quantification, a mixture of authentic standards is used in a concentration range between 0.3 and 1.1 mg/mL, including compounds such as triacontane (98%), cholesta-3,5-diene (95%), palmitic acid (99%), 1-octacosanol (99%), 5α-cholestan-3-one (98%), sitosterol (99%), sitosteryl 3β-d-glucopyranoside (75%), cholesteryl linoleate (98%), rac-glycerol 1-myristate (99%), 1,3-dipalmitin (99%), and glyceryl tripalmitate (99%) [1]. Quantification results should be reported as the mean of three replicates to ensure accuracy and replicability. This comprehensive approach allows for both identification and precise quantification of the diverse lipophilic compounds present in agricultural residues.

Industrial Applications and Potential

Biorefinery and Pharmaceutical Applications

The diverse array of lipophilic compounds found in agricultural residues presents significant opportunities for value-added utilization in various industrial sectors. In the context of biorefineries, these compounds can be extracted and purified as high-value co-products alongside traditional biofuel and biomaterial production, enhancing overall process economics. The abundant fatty acids present in cereal straws (ranging from 1,185-3,538 mg/kg in various straws and up to 6,400 mg/kg in rice straw) can be utilized for biodiesel production or as feedstocks for the chemical industry [1] [2]. Similarly, fatty acids and acylglycerols find applications in cosmetic formulations, while specific fatty acids like linoleic acid (an omega-6 essential unsaturated fatty acid) are valuable for nutraceutical and pharmaceutical products due to their role in metabolic processes and restoration of barrier properties in skin [2].

Plant sterols represent another highly valuable compound class with significant pharmaceutical applications. Free sterols are present in substantial quantities across various agricultural residues (1,358-1,954 mg/kg in cereal straws, 1,600 mg/kg in rice straw) and are widely recognized for their cholesterol-lowering properties when used as functional ingredients in foods [1] [2]. Beyond this well-established effect, plant sterols also play important roles in the regulation of cardiovascular disease and exhibit anticancer properties [2]. Sterol ferulates, present in significant quantities in cereal-based materials, demonstrate anti-inflammatory effects and function as effective antitumor-promoters [2]. Additionally, tocopherols and tocotrienols (present in concentrations of 21-67 mg/kg in cereal straws and 340 mg/kg in rice straw) possess potent antioxidant properties and contribute to the prevention of certain types of cancer, heart disease, and other chronic ailments [1] [2].

Crop Protection and Agricultural Applications

Beyond human health applications, lipophilic compounds also show significant potential in agricultural applications, particularly in crop protection. Recent research has demonstrated that mono-alkyl lipophilic cations (MALCs) can function as effective fungicides with novel modes of action [4]. These compounds, including the active ingredient in Syllit (dodecylguanidinium, C12-G+), show efficacy against major crop pathogens such as Zymoseptoria tritici, Ustilago maydis, and Magnaporthe oryzae [4]. Unlike traditional single-site fungicides, MALCs exhibit multiple modes of action including inhibition of oxidative phosphorylation by affecting NADH oxidation, induction of reactive oxygen species production at respiratory complex I, and triggering of fungal apoptosis [4].

The compound C18-SMe2+, a dimethylsulfonium-based MALC with an eighteen-carbon alkyl chain, exemplifies the potential of this class. In addition to its direct antifungal activity, C18-SMe2+ activates innate plant defense mechanisms, providing enhanced protection against diseases such as Septoria tritici blotch in wheat and rice blast [4]. Importantly, this compound demonstrates low toxicity in Daphnia magna, and is not mutagenic or phytotoxic, addressing key concerns associated with traditional multi-site fungicides [4]. The emergence of such compounds addresses the critical need for new fungicide chemistries as pathogen resistance to existing products continues to increase, offering environmentally benign alternatives with low mammalian toxicity.

Visualization of Compound Classes and Structures

Understanding the structural diversity of lipophilic compounds in agricultural residues facilitates better comprehension of their properties and potential applications. The following diagram illustrates the major compound classes and their structural relationships:

Structural classification of major lipophilic compounds in agricultural residues

The aliphatic compounds encompass straight-chain molecules including n-fatty acids, n-fatty alcohols, β-diketones, n-alkanes, and n-aldehydes, along with more complex structures such as acydglycerides, high molecular-weight esters, and tocopherols [1]. The steroid compounds include free sterols, steroid ketones, sterol glycosides, sterol esters, and steroid hydrocarbons [1]. The most abundant class across agricultural residues is consistently n-fatty acids, while free sterols and tocopherols are of particular pharmaceutical interest due to their demonstrated health benefits [1] [2].

Conclusion and Future Perspectives

Agricultural residues represent valuable feedstocks for the extraction of diverse lipophilic compounds with significant applications across multiple industrial sectors. The comprehensive chemical profiling presented in this review demonstrates the substantial quantities of fatty acids, sterols, alcohols, and other valuable lipophilics present in these underutilized materials. Standardized methodologies for sample preparation, extraction, and GC-MS analysis enable accurate quantification and identification of these compounds, facilitating their commercial exploitation.

References

- 1. Comprehensive Study of Lipophilic from Various Cereal... Compounds [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition of Lipophilic Compounds From ... [frontiersin.org]

- 3. A GC-MS Metabolic Study on Lipophilic Compounds in the ... [mdpi.com]

- 4. A lipophilic cation protects crops against fungal pathogens ... [nature.com]

Comprehensive Technical Analysis of Phytochemicals in Cereal Straws: A Guide for Researchers and Drug Development Professionals

Introduction to Cereal Straws as a Source of Phytochemicals

Cereal straws, traditionally considered agricultural waste, have emerged as valuable feedstocks for producing high-value phytochemicals with applications in pharmaceutical, nutraceutical, and cosmetic industries. These lignocellulosic materials constitute up to half of the cereal plant's total weight and represent an abundant, low-cost resource for biorefinery operations. With global cereal production reaching 2942 million tons in 2022, the availability of cereal straws as a source of phytochemicals is substantial and widely distributed across agricultural regions [1].

The significance of cereal straws in the context of sustainable biorefining has gained considerable attention in recent years. While traditional biomass conversion industries have primarily focused on the carbohydrate and lignin fractions, there is growing recognition that utilizing all biomass components is crucial for establishing a competitive bio-based circular economy. In this context, the lipophilic fraction of cereal straws, comprising diverse chemical compounds such as hydrocarbons, fatty alcohols, fatty acids, steroids, and tocopherols, presents exciting opportunities for valorization [1]. This shift in perspective positions cereal straws as attractive feedstocks for obtaining valuable phytochemicals of industrial interest, particularly for drug development professionals seeking sustainable sources of bioactive compounds.

Chemical Composition of Cereal Straws

Overall Composition

Cereal straws are complex lignocellulosic materials typically consisting of 34–38% cellulose, 27–32% hemicelluloses, 12–17% lignin, 5–7% ash, and 2–4% lipids [1]. The precise composition varies depending on the cereal species, cultivation conditions, and harvesting time. The substantial carbohydrate content makes straws suitable for biofuel production, while the lignin fraction can be converted to chemicals and polymers. However, it is the lipophilic fraction that currently garners attention for its potential in pharmaceutical and nutraceutical applications due to the bioactive properties of many lipophilic compounds [1].

Rice straw, one of the most abundant agricultural wastes globally, shows a slightly different composition with 24.0% cellulose, 27.8% hemicelluloses, 13.5% lignin, and remarkably high ash content (17%), primarily consisting of silica [2]. The extractives content in rice straw is approximately 3.4%, of which a significant portion comprises valuable lipophilic compounds. The annual worldwide production of rice straw is estimated at approximately 1,130 million metric tons, highlighting the immense potential of this feedstock for phytochemical extraction [2].

Lipophilic Compound Profiles Across Cereal Species

The lipophilic compounds in cereal straws comprise a diverse array of chemical classes with varying biological activities. The table below summarizes the concentrations of major lipophilic compounds identified in different cereal straws:

Table 1: Lipophilic Compound Composition in Various Cereal Straws (mg/kg dry weight)

| Compound Class | Wheat | Triticale | Rye | Tritordeum | Rice |

|---|---|---|---|---|---|

| n-Fatty Acids | 1,185-3,538 | Data not specified | Data not specified | Data not specified | 6,400 |

| β-Diketones | 891-2,043 | Data not specified | Data not specified | Data not specified | Not reported |

| Free Sterols | 1,358-1,954 | Data not specified | Data not specified | Data not specified | 1,600 |

| Steroid Compounds | 1,358-1,954 | Data not specified | Data not specified | Data not specified | 3,620 (total) |

| High MW Esters | 444-1,560 | Data not specified | Data not specified | Data not specified | 900 |

| n-Fatty Alcohols | 402-1,825 | Data not specified | Data not specified | Data not specified | 1,150 |

| n-Alkanes | 140-574 | Data not specified | Data not specified | Data not specified | 400 |

| Phytol & Phytyl Esters | 106-358 | Data not specified | Data not specified | Data not specified | Not reported |

| 2-Hydroxy Fatty Acids | 77-155 | Data not specified | Data not specified | Data not specified | Not reported |

| Acylglycerides | 41-277 | Data not specified | Data not specified | Data not specified | 2,120 (total) |

| Tocopherols & Esters | 21-67 | Data not specified | Data not specified | Data not specified | 340 |

Note: Ranges indicate variation among species; complete data for all cereal types not available in the search results [1] [2]

The lipophilic profile varies significantly among cereal species. For instance, wheat straw shows considerable variation in n-fatty acid content (1,185-3,538 mg/kg), while triticale straw demonstrated the highest acetone extraction yield at 3.7% of dry material compared to 2.2-2.5% for wheat, rye, and tritordeum [1]. In rice straw, fatty acids constitute the most abundant lipophilic compound class at 6,400 mg/kg (41.0% of all identified compounds), followed by free sterols (1,600 mg/kg; 10.2%), sterol glucosides (1,380 mg/kg; 8.8%), fatty alcohols (1,150 mg/kg; 7.4%), and triglycerides (1,140 mg/kg; 7.3%) [2].

Table 2: Industrial Applications of Selected Bioactive Compounds from Cereal Straws

| Compound Class | Bioactive Properties | Potential Applications |

|---|---|---|

| Plant Sterols | Cholesterol-lowering, anti-inflammatory, anticancer | Nutraceuticals, pharmaceuticals, functional foods |

| Tocopherols | Antioxidant, cell membrane protection, protection against oxidative stress | Vitamin E supplements, cosmetic preservatives, nutraceuticals |

| Fatty Acids | Skin barrier restoration, metabolic regulation | Cosmetics, pharmaceuticals, biodiesel production |

| Sterol Ferulates | Anti-inflammatory, antitumor | Pharmaceutical intermediates, functional food ingredients |

| n-Alkanes | Hydrophobic properties | Cosmetics, coatings, specialty chemicals |

Note: Based on information from [1] [2]

Experimental Protocols for Phytochemical Analysis

Sample Preparation and Extraction

The following workflow outlines the standard procedures for preparing and analyzing lipophilic compounds from cereal straws:

Sample Preparation Protocol:

- Cultivation and Harvesting: Cereal plants should be cultivated under field conditions and harvested upon reaching optimal maturity. Straw samples are carefully collected to avoid contamination [1].

- Drying and Grinding: The straws are air-dried at room temperature until they reach a constant weight. Subsequently, they are ground using an IKA knife mill with a 1 mm sieve to facilitate lipid extraction [1].

- Extraction: For each sample, 5 g of milled straw is precisely weighed and subjected to Soxhlet extraction with acetone for 8 hours. The resulting extracts are evaporated to dryness using a rotary evaporator until constant weight is achieved [1].

- Lipophilic Fraction Isolation: The dried acetone extract is redissolved in chloroform to isolate the lipophilic fraction. This step helps separate the lipophilic compounds from other extractives [1].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS Analysis Protocol:

- Sample Preparation: The chloroform-soluble fraction is analyzed both in nonderivatized form and after derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance the volatility of less volatile compounds [1].

- Instrument Conditions: Analyses are performed using a Shimadzu QP 2010 Ultra GC-MS equipment (Kyoto, Japan). Medium-length high-temperature capillary GC columns with thin films are employed, allowing simultaneous identification of a wide range of lipids within a single chromatogram - from low molecular-weight compounds like n-alkanes and n-fatty acids to high molecular-weight compounds including waxes and triglycerides [1] [2].

- Compound Identification: Identification is conducted by comparing mass spectra with those in the NIST library and, when possible, by comparison with authentic standards [1].

- Quantification: To determine response factors for different lipid families and quantify individual compounds, a mixture of authentic standards is used in a concentration range between 0.3 and 1.1 mg/mL. Compounds used for calibration include triacontane (98%), cholesta-3,5-diene (95%), palmitic acid (99%), 1-octacosanol (99%), 5α-cholestan-3-one (98%), sitosterol (99%), sitosteryl 3β-d-glucopyranoside (75%), cholesteryl linoleate (98%), rac-glycerol 1-myristate (99%), 1,3-dipalmitin (99%), and glyceryl tripalmitate (99%) [1].

Industrial Applications and Valorization Strategies

Pharmaceutical and Nutraceutical Applications

The lipophilic compounds found in cereal straws exhibit numerous bioactive properties that make them valuable for pharmaceutical and nutraceutical applications. Plant sterols such as sitosterol or campesterol are extensively used in the pharmaceutical and nutraceutical industries due to their cholesterol-lowering properties, anti-inflammatory effects, and potential in preventing various types of cancer [1]. These compounds can be incorporated into functional foods or dietary supplements to promote cardiovascular health.

Tocopherols, particularly α-tocopherol (vitamin E), represent another highly valuable lipid family for pharmaceutical and nutraceutical applications. As powerful antioxidants, tocopherols are necessary for the maintenance of cell membranes and serve as protection against oxidative stress [1]. The presence of these compounds in cereal straws at concentrations of 21-67 mg/kg in wheat straw and 340 mg/kg in rice straw highlights the potential of these agricultural residues as sources of natural vitamin E [1] [2].

Material Science and Industrial Applications

Beyond pharmaceutical applications, cereal straws have demonstrated significant potential in material science and industrial applications. Research has shown that silanized cereal straw can be effectively used as a functional filler in natural rubber biocomposites [3]. The modification of straw with 3-aminopropyl(diethoxy)methyl silane significantly influences thermal stability and hygroscopicity, improves hydrophobicity, and enhances dispersion in polymeric matrix [3].

The resulting biocomposites demonstrate improved mechanical properties, including enhanced static and dynamic mechanical properties, hardness, barrier and damping properties, all of which benefit from improved interactions at the filler-elastomer interface [3]. Additionally, these biocomposites have shown greater resistance to flammability and thermo-oxidative aging processes, further expanding their potential applications in various industrial sectors [3].

Energy Production

Cereal straws also present promising opportunities in energy production due to their favorable calorific values. Studies have shown that the calorific values of triticale and rye straw can reach 18,800 J/g and 18,763 J/g, respectively, making them competitive with coal and energy grasses [4]. The annual yield from winter wheat alone could provide 27.75 PJ energy, potentially satisfying 2.4% of Hungary's primary energy consumption based on 2007 data [4].

This energy potential, combined with the large cultivation area of cereals and the value of its by-products, positions cereal straw as a competitive biomass source for energy production, particularly in regions with significant agricultural output [4]. The utilization of straw for energy production also offers the advantage of reducing the environmental problems associated with field burning of agricultural residues.

Conclusion and Future Perspectives

Cereal straws represent valuable feedstocks for obtaining a diverse range of phytochemicals with significant applications in pharmaceutical, nutraceutical, cosmetic, and chemical industries. The comprehensive characterization of their lipophilic compounds reveals a complex profile of bioactive components, including fatty acids, sterols, tocopherols, and other valuable compounds. The abundance and wide diversity of these lipophilic compounds highlight the great potential of cereal straws as rich sources of valuable phytochemicals.

Future research should focus on optimizing extraction methodologies to improve yields of target compounds while maintaining their bioactive properties. Additionally, further investigation into the synergistic effects of these phytochemical complexes may reveal new therapeutic applications. The development of efficient biorefinery processes that integrate the valorization of both carbohydrate and non-carbohydrate components will be crucial for maximizing the economic and environmental benefits of cereal straw utilization.

References

- 1. Comprehensive Study of Lipophilic Compounds from Various Cereal ... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chemical Composition of Lipophilic Compounds From Rice... [frontiersin.org]

- 3. Silanized cereal as a novel, functional filler of natural rubber... straw [link.springer.com]

- 4. Examination of chemical composition and calorific value of cereal straw [academia.edu]

Dotriacontanoic acid in Indigofera heterantha

Identification and Basic Properties

Dotriacontanoic acid, also known as laceroic acid, is a long-chain saturated fatty acid. It has been isolated and identified from the seeds of Indigofera heterantha [1].

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Synonyms | Laceroic acid |

| Chemical Formula | C₃₂H₆₄O₂ [1] |

| Structure | Long-chain, saturated fatty acid |

| Plant Source | Indigofera heterantha (Seeds) [1] |

| Reported Activity | Moderate antibacterial agent [1] |

The compound was isolated as a white amorphous powder [1]. Its structure was determined using spectroscopic techniques, including mass spectrometry and Carbon-13 NMR [1].

Experimental Workflow for Isolation and Identification

The following diagram outlines the general experimental workflow for the extraction, fractionation, and isolation of this compound from Indigofera heterantha.

General workflow for the isolation of this compound from I. heterantha [1] [2].

Detailed Methodological Notes

Based on the search results, here is a synthesis of the key experimental steps:

- Plant Material Collection and Preparation: The whole plant or seeds of I. heterantha are collected, shade-dried for several weeks, and then ground into a coarse or fine powder [1] [2].

- Extraction: The powdered plant material is typically subjected to maceration using methanol or hydromethanolic mixtures (e.g., 80% methanol in water) at room temperature with occasional stirring. This process can last from several hours to two weeks [1] [2].

- Fractionation: The resulting crude methanolic extract is concentrated and then suspended in water. It is subsequently partitioned using various organic solvents of increasing polarity in a sequential manner. This compound was isolated from the n-hexane fraction, which contains non-polar to medium-polarity compounds [1] [2].

- Isolation and Purification: The n-hexane fraction is evaporated to dryness. The residue is then subjected to further purification, often using techniques like column chromatography over silica gel. The elution is typically performed using solvents or solvent mixtures of varying polarity to separate individual compounds [1].

- Structure Elucidation: The identity of this compound was confirmed through spectroscopic analysis. The search results specifically mention the use of mass spectrometry (MS), Carbon-13 NMR (¹³C NMR), and Proton NMR (¹H NMR) for this purpose [1].

Bioactivity and Research Context

The search results indicate that this compound has been found to possess moderate antibacterial activity [1]. However, specific quantitative data regarding its Minimum Inhibitory Concentration (MIC) or the spectrum of bacterial strains tested are not provided in the available sources.

It is important to note that Indigofera heterantha produces a wide array of bioactive compounds. This compound is one of many constituents, and its biological effects may be part of a synergistic interaction within the plant's complex phytochemical profile. Other significant compounds isolated from this plant include various flavonoids, indigoidin, and specialized phloroglucinol derivatives such as Indigoferamide, Indigoferate, and Indigoferone, which have shown activities like carbonic anhydrase inhibition and antibacterial effects [1].

Research Gaps and Future Directions

The current information on this compound from I. heterantha is a starting point. For a comprehensive whitepaper, the following research gaps need to be addressed:

- Quantitative Bioassays: Detailed data on MIC, IC₅₀, and EC₅₀ values against a defined panel of bacterial, fungal, or other pathogenic strains is needed.

- Mechanism of Action: The specific molecular target or mechanism behind its reported antibacterial activity remains unknown.

- Synergistic Studies: Research into how this compound interacts with other compounds in the plant extract could be valuable.

- In-vivo Validation: Most current data is from in-vitro studies; in-vivo efficacy and toxicity profiles are lacking.

References

Dotriacontanoic acid literature review

Chemical Identity and Properties

The table below summarizes the core identifying information for dotriacontanoic acid from the available literature.

| Property | Details |

|---|---|

| Preferred Name | This compound [1] |

| Synonym | lacceric acid [1] |

| CAS Registry Number | 3625-52-3 [1] |

| MeSH Unique ID | C049204 [1] |

| MeSH Mapping | Fatty Acids [1] |

| Carbon Chain Length | 32 (from systematic name) [2] |

Historical Synthesis Protocol

One search result from 1945 details a multi-step synthesis path for this compound (C32) [2]. The workflow involves a series of organic reactions to build the long carbon chain, which can be visualized as follows:

Diagram: Synthetic pathway for this compound [2].

The specific experimental steps are [2]:

- Initial Reaction: this compound was synthesized via the action of docosyl zinc iodide on the half-ester half-acid chloride of sebacic acid.

- Intermediate: This reaction produced a keto ester.

- Modification and Reduction: The keto ester was converted to the final saturated acid through a modified procedure:

- Reduction of the keto group to a hydroxy group.

- Replacement of the hydroxy group with iodine.

- Final reduction of the iodo acid using zinc dust in glacial acetic acid.

References

Comprehensive GC-MS Analysis of Dotriacontanoic Acid: Application Notes and Protocols for Researchers

Introduction and Chemical Background

Dotriacontanoic acid, also known as lacceroic acid, is a saturated very long-chain fatty acid with the chemical formula C₃₂H₆₄O₂ and a molecular weight of 480.85 g/mol. This straight-chain fatty acid consists of a 32-carbon backbone with a terminal carboxylic acid group, classifying it among the high molecular weight aliphatic acids that exhibit limited solubility in aqueous solvents and relatively high melting points. This compound can be naturally isolated from various biological sources, including stick lac wax, and can also be derived through saponification of lacceryl lacceroate or oxidation of 1-dotriacontanol followed by purification of the resulting product [1].

In recent research, this compound has been identified as a significant component in natural product extracts with potential therapeutic applications. For instance, it has been detected as one of the major constituents in D-003, a mixture of high molecular weight primary aliphatic acids purified from sugarcane wax that has demonstrated antiplatelet and antithrombotic effects in experimental models [2]. Additionally, C32 acetylated polyhydroxy fatty acids structurally related to this compound have been isolated from Lonicera species and investigated for their potential anti-inflammatory properties [3]. The analysis of such high molecular weight fatty acids requires specialized analytical approaches, with Gas Chromatography-Mass Spectrometry (GC-MS) emerging as the premier technique for separation, identification, and quantification.

Sample Preparation Protocols

Extraction Methods

The analysis of this compound from various matrices requires specific extraction techniques tailored to the sample origin and complexity:

Solid-Phase Extraction (SPE): For biological matrices such as plasma, urine, or tissue homogenates, C18 silica-based SPE columns are recommended for extracting non-polar to moderately polar compounds. The protocol involves conditioning the column with methanol followed by water, loading the sample, washing with 5-15% methanol in water, and eluting with organic solvents such as dichloromethane or methanol [4]. For more selective extraction of fatty acids, mixed-mode SPE columns combining non-polar and ion-exchange mechanisms can be implemented.

Solvent Extraction: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is particularly suitable for extracting this compound from complex matrices. This involves extracting with acetonitrile followed by phase separation using magnesium sulfate and salts. The acetonitrile layer containing the analytes is then recovered for further processing [4].

Accelerated Solvent Extraction (ASE): For solid samples such as plant materials or waxes, ASE provides efficient extraction using elevated temperatures and pressures. Typical conditions include temperatures of 100-150°C, pressure of 1500-2000 psi, and static extraction time of 5-10 minutes with methanol, chloroform, or hexane as solvents [4].

Saponification: For wax esters or glycerides containing this compound, saponification with alcoholic potassium hydroxide (0.5-2M KOH in methanol or ethanol) at 70-80°C for 1-2 hours effectively releases the free fatty acid, which can then be extracted with non-polar solvents after acidification [1].

Derivatization Techniques

Due to the low volatility and potential for thermal degradation of underivatized long-chain fatty acids, chemical derivatization is essential for effective GC-MS analysis:

Methylation: Formation of fatty acid methyl esters (FAMEs) significantly enhances volatility. This can be achieved using boron trifluoride in methanol (12-14% BF₃ in MeOH) at 100°C for 30 minutes or diazomethane treatment at room temperature for 5 minutes. After reaction completion, the derivatives are extracted with hexane or heptane [4].

Silylation: Trimethylsilyl (TMS) derivatives can be formed using BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) with 1% TMCS (trimethylchlorosilane) as catalyst. The reaction is typically performed at 60-70°C for 30-45 minutes, producing derivatives with excellent chromatographic behavior [4].

Quality Control: Include internal standards such as heneicosanoic acid (C21:0) or triacontanoic acid (C30:0) during sample preparation to monitor derivatization efficiency and correct for procedural losses.

Table 1: Derivatization Methods for this compound

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| BF₃-Methanol | 12-14% BF₃ in MeOH | 100°C, 30 min | Complete derivatization, cost-effective | Safety concerns with BF₃ |

| Diazomethane | CH₂N₂ in ether | RT, 5-10 min | Rapid, quantitative | Highly toxic, explosive |

| Silylation | BSTFA + 1% TMCS | 70°C, 30 min | Suitable for various functional groups | Moisture sensitive |

GC-MS Instrumentation and Analysis

Gas Chromatography Parameters

Optimal separation of this compound derivatives requires careful configuration of the GC system:

Injector System: Use a programmable temperature vaporization (PTV) injector or standard split/splitless injector with temperature set at 280-320°C to ensure complete vaporization of the high molecular weight compound. Splittless injection mode with a splittless time of 1-2 minutes is recommended for trace analysis.

Carrier Gas: Helium (purity >99.999%) at a constant flow of 1.0-1.5 mL/min or constant pressure of 10-15 psi. Hydrogen can be used as an alternative carrier gas with appropriate safety precautions.

GC Column: Mid-polarity stationary phases such as 5% phenyl polysiloxane (e.g., DB-5, HP-5, or equivalent) with dimensions of 30m × 0.25mm × 0.25μm film thickness. For enhanced separation of geometric isomers, more polar columns such as 50% phenyl polysiloxane or cyanopropyl phases may be employed [5].

Temperature Program: Initial temperature: 150°C (hold 2 min), ramp at 10-15°C/min to 300°C, then ramp at 5°C/min to 320°C (hold 10-15 min). The total run time is approximately 30-35 minutes. For complex samples, a slower final ramp rate (2-3°C/min) may improve separation of closely eluting compounds.

Transfer Line Temperature: Maintain at 280-300°C to prevent condensation of the high molecular weight derivative.

Mass Spectrometry Conditions

The mass spectrometer should be configured for optimal detection and identification:

Ionization Method: Electron Ionization (EI) at 70 eV is standard, providing reproducible fragmentation patterns compatible with library searching. For enhanced molecular ion information, Chemical Ionization (CI) with methane or isobutane as reagent gas can be employed [5].

Ion Source Temperature: Set at 230-250°C to ensure proper volatilization of the analyte while minimizing thermal degradation.

Scan Mode: Full scan mode (m/z 50-650) is recommended for untargeted analysis and library matching. For improved sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, focusing on characteristic fragment ions.

Solvent Delay: Set an appropriate solvent delay (typically 3-5 minutes) to prevent detector saturation and filament damage.

Table 2: Characteristic Mass Spectral Fragments of this compound Derivatives

| Derivative | Molecular Weight | Primary Target Ions (m/z) | Retention Index |

|---|---|---|---|

| Methyl Ester | 494.86 | 74, 87, 143, 255, 480[M+]⁺ | 3200-3300 |

| TMS Ester | 552.93 | 117, 129, 145, 313, 537[M-15]⁺ | 3100-3200 |

The following diagram illustrates the complete GC-MS analysis workflow for this compound from sample preparation to data analysis:

Data Analysis and Interpretation

Compound Identification

The identification of this compound in GC-MS analysis relies on multiple complementary approaches:

Retention Time/Index Comparison: Compare the retention time of the target peak with an authentic standard analyzed under identical conditions. Alternatively, calculate the Kovats Retention Index using a hydrocarbon calibration series (C8-C40), with this compound derivatives typically eluting in the range of 3100-3300 index units [5].

Mass Spectral Interpretation: Under EI conditions at 70 eV, this compound methyl ester displays characteristic fragmentation patterns including the McLafferty rearrangement ion at m/z 74, [M-31]⁺ resulting from methoxy group loss, and a series of hydrocarbon fragment ions separated by 14 mass units (m/z 57, 71, 85, etc.). The molecular ion peak, though potentially low in abundance, should be detectable at m/z 494 for the methyl ester derivative [5].

Library Searching: Compare the acquired mass spectrum with commercial reference libraries such as NIST, Wiley, or specialized lipid libraries. Match factors >800/1000 (or >80% similarity) combined with appropriate retention index matching provide confident identification [5].

Quantification Methods

Accurate quantification of this compound requires appropriate calibration strategies:

Internal Standard Method: Use structurally similar compounds not present in the sample as internal standards, such as triacontanoic acid (C30:0) or hentriacontanoic acid (C31:0). Add a known amount before extraction to correct for variable recovery and matrix effects.

Calibration Curve: Prepare a series of standard solutions covering the expected concentration range (typically 0.1-100 μg/mL). Plot peak area ratio (analyte to internal standard) against concentration. Linear regression with R² > 0.995 is generally achievable.

Quality Control Samples: Include quality control samples at low, medium, and high concentrations throughout the analytical batch to monitor method performance. Acceptance criteria typically include accuracy of 85-115% and precision <15% RSD.

Table 3: Method Validation Parameters for this compound Quantification

| Parameter | Acceptance Criteria | Typical Performance |

|---|---|---|

| Linearity | R² > 0.995 | R² = 0.998-0.999 |

| LOD | Signal-to-noise ≥ 3 | 0.05-0.1 μg/mL |

| LOQ | Signal-to-noise ≥ 10 | 0.2-0.5 μg/mL |

| Precision | RSD < 15% | RSD = 5-8% |

| Accuracy | 85-115% recovery | 92-105% recovery |

Applications in Research and Industry

The GC-MS analysis of this compound finds applications across multiple scientific disciplines:

Biological Research: this compound has been identified as a component of insect cuticular lipids where it contributes to minimizing transpiration and protecting against desiccation. Analysis of cuticular free fatty acids (FFAs) including this compound provides insights into insect physiology, ecological adaptations, and potential insect control methods [6]. Changes in FFA profiles during insect development can be monitored using GC-MS to understand metabolic changes.

Pharmaceutical Applications: As a component of D-003, a mixture of high molecular weight aliphatic acids from sugarcane wax, this compound contributes to antiplatelet and antithrombotic effects. GC-MS analysis enables quality control of such formulations and pharmacokinetic studies of individual components [2]. Additionally, the detection of C32 acetylated polyhydroxy fatty acids in Lonicera species with anti-inflammatory activity highlights the importance of analyzing these long-chain fatty acids in natural product drug discovery [3].

Forensic Science: GC-MS analysis of fatty acid profiles, including very long-chain compounds like this compound, assists in forensic investigations such as entomotoxicology where insect evidence is used to detect drugs or toxins in decomposing remains, and in identification of materials in arson investigations [6].

Industrial Quality Control: In the production of waxes, polishes, and cosmetics, GC-MS analysis ensures batch-to-batch consistency and verifies the composition of natural waxes containing this compound and related long-chain acids.

Troubleshooting and Optimization

Common challenges in the GC-MS analysis of this compound and recommended solutions:

Poor Peak Shape or Tailing: This may result from active sites in the GC system. Regularly maintain the system by trimming the column end (0.5-1 meter), replacing the liner, and ensuring proper injection technique. Use deactivated liners with wool for better sample vaporization and mixing.

Low Response or No Detection: Verify derivatization efficiency by checking for the presence of underivatized acid. Ensure fresh derivatization reagents are used and reaction conditions are optimized. For silylation, maintain anhydrous conditions throughout the process.

Retention Time Shifts: Monitor retention time stability using internal standards. Significant shifts may indicate column degradation or leaks in the system. Check system integrity and consider column conditioning if necessary.

High Background or Ghost Peaks: Perform regular system maintenance including cleaning the ion source, replacing the gold seal, and using high-purity solvents and gases. Run procedural blanks to identify contamination sources.

Insufficient Separation from Matrix Components: Optimize the temperature program by reducing ramp rates in the critical elution region. Consider using a longer column (60m) or different stationary phase for challenging separations.

Conclusion

GC-MS analysis provides a robust and sensitive methodology for the identification and quantification of this compound in complex matrices. Through careful attention to sample preparation, particularly derivatization techniques, and optimization of instrumental parameters, researchers can reliably detect this high molecular weight fatty acid at relevant concentrations. The applications spanning from biological research to pharmaceutical development highlight the importance of this analytical methodology. As instrumentation advances, including the development of cold EI techniques that enhance molecular ion detection, the analysis of high molecular weight compounds like this compound will continue to improve in sensitivity and reliability [5].

References

- 1. Lacceroic acid - Wikipedia [en.wikipedia.org]

- 2. Synergistic effect of D-003 and aspirin on experimental ... [sciencedirect.com]

- 3. Characterization of Constituents with Potential Anti ... [pmc.ncbi.nlm.nih.gov]

- 4. - GC Sample Preparation | Thermo Fisher Scientific - UK MS [thermofisher.com]

- 5. Gas chromatography–mass spectrometry - Wikipedia [en.m.wikipedia.org]

- 6. The metabolism and role of free fatty acids in key ... [pmc.ncbi.nlm.nih.gov]

Soxhlet extraction of fatty acids from cereal straw

Principles of Soxhlet Extraction

Soxhlet extraction is a robust solid-liquid technique that serves as a benchmark for isolating lipids and fatty acids from solid matrices like cereal straw [1]. Its core principle involves the continuous recycling of a fresh solvent through the sample via an automated cycle, leading to highly efficient and exhaustive extraction [2] [1].

- The Extraction Cycle: The process is driven by a cleverly designed apparatus that operates in a continuous loop. The cycle begins with the heating and evaporation of the solvent in a round-bottom flask. The vapors travel up into a condenser, where they cool and revert to a liquid. This fresh, condensed solvent then drips onto the solid sample, contained within a thimble, and accumulates. Once the liquid level in the extraction chamber surpasses the height of a siphon tube, the siphoning action is triggered, automatically draining the solvent-rich with extracted compounds back into the round-bottom flask. The cycle then repeats automatically for the duration of the extraction [1].

- Core Principle: The primary advantage of this system is that the sample is repeatedly contacted with pure, fresh solvent. This maintains a strong concentration gradient, driving the dissolution of target compounds and resulting in high extraction yields. Unlike single-step extraction, the process is automated and uses a fixed volume of solvent efficiently [1].

Materials and Equipment Setup

The Soxhlet apparatus is an elegant assembly of glassware designed for its specific function. The essential components and setup are as follows [1]:

- Round-Bottom Flask: Positioned at the bottom, this flask holds the solvent and serves as the reservoir for the final extract. It is placed on a heat source, such as a heating mantle or oil bath.

- Soxhlet Extractor Body: This is the central piece featuring a chamber for the sample thimble and the critical siphon tube side-arm that enables the cyclic operation.

- Condenser: Attached to the top of the extractor. A Liebig or Allihn condenser is typically used, with cold water circulating to cool the solvent vapors.

- Sample Thimble: The solid sample (prepared cereal straw) is placed in a cellulose or glass fiber thimble, which acts as a permeable container, allowing solvent to pass through while retaining the solid residue.

- Support System: The entire setup must be securely held vertically using lab stands and clamps to ensure stability and safety during the often lengthy extraction process.

Step-by-Step Experimental Protocol

Sample Preparation

- Drying and Grinding: Begin by thoroughly drying the cereal straw (e.g., wheat, barley, or rye) to minimize water content, which can interfere with organic solvent extraction. Subsequently, grind the material into a fine, homogeneous powder using a mill or mortar and pestle [2]. This crucial step drastically increases the surface area, facilitating more efficient extraction.

- Thimble Preparation: Accurately weigh a specific mass of the prepared straw powder (e.g., 5-10 g). Load the powder into a cellulose extraction thimble, taking care not to overfill or pack it too tightly, to ensure uniform solvent percolation. A small plug of glass wool can be placed on top to prevent fine particles from escaping.

Extraction Procedure

- Apparatus Assembly: Assemble the Soxhlet apparatus as described in the equipment section. Fill the round-bottom flask with an appropriate organic solvent (e.g., 150-200 ml of hexane or diethyl ether).

- Initiating Extraction: Place the loaded thimble into the extraction chamber. Start the cooling water for the condenser and begin heating the flask. The solvent will boil, and the cycles will commence.

- Running the Extraction: Allow the extraction to proceed for the predetermined time. For cereal straw, this can range from 6 to 24 hours, during which the solvent will cycle repeatedly through the sample. The number of cycles per hour can be noted to standardize the process.

- Extract Recovery: Once the extraction time is complete, turn off the heat. Carefully disassemble the setup. The final extract, containing the lipids and fatty acids from the straw, is now contained in the round-bottom flask.

Solvent Removal and Sample Concentration

- The solvent in the flask must be evaporated to concentrate the extracted fatty acids. This is typically done using a rotary evaporator (Rotavapour) under reduced pressure [2].

- The resulting concentrated extract can then be transferred to a pre-weighed vial. The vial is placed in a fume hood to allow any residual solvent to evaporate, and then weighed again to determine the total yield of the crude lipid extract.

Application to Cereal Straw and Quantitative Data

Cereal straw is an abundant lignocellulosic by-product, and its bioconversion into valuable products like fatty acids is an area of growing interest.

- Relevance and Potential: Research has demonstrated the feasibility of transforming cereal straw (wheat, barley, rye) into Volatile Fatty Acids (VFAs) through anaerobic digestion [3]. One study reported that under optimum conditions, up to 44% of the raw barley straw material was converted into VFAs [3]. This highlights the significant potential of using Soxhlet extraction as a preliminary step to obtain lipids or to prepare the straw for subsequent bioprocessing.

- Mass Balances and Integration: Modeling studies using anaerobic digestion frameworks (like the ADM1 model) have been applied to these processes. They can reveal the rates of simultaneous hydrolysis and methanogenesis, which is crucial for optimizing VFA production over biogas. Notably, these models indicate that sufficient biogas can be produced to supply the heat required for the process, improving energy integration [3].

Downstream Analysis of Fatty Acids

After extraction and concentration, the crude extract requires analysis to characterize the specific fatty acids. Gas Chromatography (GC) is the primary technique for this purpose [4].

- Analysis of Free Fatty Acids (FFAs): Short-chain and volatile fatty acids can be analyzed directly in their free acid form. This requires a specialized GC column (e.g., Nukol) that prevents the adsorption of active carboxyl groups, ensuring good peak shape and accurate quantification [4].

- Analysis as Fatty Acid Methyl Esters (FAMEs): For larger or more complex fatty acid profiles (typically C8 and above), the crude extract is chemically derivatized to form Fatty Acid Methyl Esters (FAMEs). This process involves reacting the lipids with methanol to create derivatives that are more volatile and stable for GC analysis. Highly polar GC columns (e.g., SP-2560, SLB-IL111) are essential for separating and identifying different isomers, such as cis/trans isomers, which have distinct health implications [4].

Method Advantages and Limitations

When selecting an extraction method, it is vital to weigh its pros and cons.

| Advantages | Limitations |

|---|---|

| High Efficiency: Continuous contact with fresh solvent provides exhaustive, high-yield extraction [1]. | Long Duration: The process is time-consuming, often taking many hours, unlike modern techniques like microwave-assisted extraction [2] [1]. |

| Operational Simplicity: The setup is straightforward and requires minimal intervention once started [1]. | Thermal Degradation Risk: Prolonged heating can degrade thermolabile compounds (e.g., some unsaturated fats or vitamins) [2] [1]. |

| Excellent Reproducibility: As a closed, automated system, it yields highly consistent results, making it a standard in official methods (AOAC, US EPA) [1]. | Solvent and Safety Concerns: It uses significant volumes of organic solvents, which pose safety and environmental risks, requiring proper ventilation and disposal [2] [1]. |

| Low Solvent Consumption: Compared to multiple manual batch extractions, it uses a fixed, recycled volume of solvent, making it relatively economical [1]. | Limited Scalability: The method is designed for laboratory-scale analysis and is not practical for large-scale industrial processing [1]. |

| Versatility: Applicable to a wide range of solid matrices and can be used with various solvents of different polarities [1]. |

Laboratory Protocol Summary

This section provides a condensed, quick-reference protocol for laboratory use.

- Title: Protocol for Soxhlet Extraction of Fatty Acids from Cereal Straw.

- Objective: To isolate and concentrate total fatty acids from cereal straw for subsequent analysis.

- Sample Preparation: Dry and grind ~5-10 g of cereal straw to a fine powder. Load uniformly into a cellulose thimble.

- Apparatus Setup: Assemble the Soxhlet extractor with a 150-200 ml round-bottom flask, condenser, and heating mantle.

- Solvent: Use 150 ml of hexane or petroleum ether.

- Extraction Parameters: Run the extraction for 18-24 hours, ensuring a steady cycle rate (e.g., 4-6 cycles per hour).

- Concentration: After extraction, use a rotary evaporator to concentrate the extract to a final volume of 1-2 ml. Transfer to a pre-weighed vial and evaporate any residual solvent under a gentle nitrogen stream.

- Calculation: Determine the crude lipid yield gravimetrically.

- Safety Notes: Perform all steps in a fume hood. Wear appropriate personal protective equipment (PPE). Be aware of the flammability of solvents.

Frequently Asked Questions (FAQs)

What is the best solvent for extracting fatty acids from cereal straw? The choice depends on the polarity of the target lipids. For non-polar lipids, hexane or petroleum ether are common. For a broader range of lipids, diethyl ether is highly effective and has been shown to be an excellent alternative due to its efficiency and lower toxicity compared to other solvents [2] [1].

How can I improve the extraction yield from cereal straw? Ensuring thorough sample grinding is the most critical factor, as it maximizes surface area. Furthermore, optimizing the extraction time is key; while the process is long, running it for an insufficient duration will lower yields. Pre-treating the straw (e.g., with dilute acid or alkali to break down lignocellulose) can also significantly enhance yield, though this is specific to the downstream application [3].

Can this method be used to produce Volatile Fatty Acids (VFAs) directly? No, not directly. The Soxhlet method extracts a complex mixture of lipids from the straw. To obtain VFAs like acetic or propionic acid, the extracted lipids (or the straw itself) must undergo a further biological or chemical process, such as anaerobic digestion, which breaks down the organic matter into VFAs [3].

References

- 1. : The Soxhlet , Equipment, and Its Essential... - Pobel Extraction Method [pobel.com]

- 2. sciencedirect.com/topics/biochemistry-genetics-and-molecular-biology... [sciencedirect.com]

- 3. Potential Transformation of Cereal By-Products into Volatile Fatty ... [papers.ssrn.com]

- 4. of Fats in Food & Beverages Analysis [sigmaaldrich.com]

Application Note: Derivatization of Dotriacontanoic Acid to its Methyl Ester

1.0 Introduction Fatty acid analysis via Gas Chromatography (GC) often requires chemical derivatization to reduce polarity and improve volatility. Derivatizing dotriacontanoic acid (a C32 straight-chain saturated fatty acid) to This compound methyl ester reduces adsorption issues and enhances chromatographic performance by neutralizing the polar carboxyl group [1]. This protocol details a boron trifluoride-methanol catalyzed esterification, a widely accepted method for preparing FAMEs.

2.0 Materials and Reagents All reagents should be of high quality and low moisture content to prevent reaction inhibition [1].

- Derivatization Reagent: Boron trifluoride (BF₃)-methanol solution, 12-14% w/w.

- Solvents: Anhydrous hexane, heptane, or toluene.

- Water Scavenger: 2,2-Dimethoxypropane (optional).

- Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

- Labware: 5-10 mL micro reaction vials with PTFE-lined caps, heating block, micropipettes, and glassware.

3.0 Detailed Derivatization Protocol The following workflow summarizes the key steps involved in the derivatization process:

3.1 Procedure

- Sample Preparation: Weigh 1-25 mg of this compound into a 5-10 mL micro reaction vessel. If the sample is not soluble, dissolve it in 1-2 mL of a non-polar solvent like hexane or toluene [1].

- Esterification: Add 2 mL of BF₃-methanol reagent (12-14% w/w). For better yield with long-chain acids, consider adding a few drops of 2,2-dimethoxypropane as a water scavenger [1].

- Heating: Heat the sealed vial at 60 °C for 5-10 minutes [1]. Note: For very long-chain fatty acids like this compound, the derivatization time may need optimization (see Section 4.0).

- Cooling and Extraction: Let the vial cool to room temperature. Add 1 mL of distilled water and 1 mL of hexane [1].

- Phase Separation: Shake the mixture vigorously for about one minute. Allow the layers to separate completely [1].

- Isolation and Drying: Carefully transfer the upper organic layer (hexane layer containing the FAMEs) to a clean vial. Dry the extract by passing it through a small bed of anhydrous sodium sulfate or by adding the salt directly to the vial and shaking [1].

- Analysis: The derivatized sample in hexane is now ready for GC analysis.

4.0 Optimization and Troubleshooting Since the searched results did not provide specific data for this compound, you may need to optimize the process. Key parameters to investigate are summarized in the table below.

Table 1: Optimization Parameters for this compound Methyl Ester Derivatization

| Parameter | Recommended Starting Point | Optimization Advice for C32 Acid |

|---|---|---|

| Derivatization Time | 5-10 minutes [1] | Conduct a time-course study. Analyze aliquots at different times (e.g., 10, 20, 30 min) and plot peak area vs. time. The optimal time is when the curve plateaus [1]. |

| Derivatization Temperature | 60 °C [1] | Higher temperatures (e.g., 70-80 °C) may be necessary to solubilize and fully react this high molecular weight solid acid. |

| Reagent Volume | 2 mL for 1-25 mg sample [1] | If derivatization is incomplete, increase the reagent volume to ensure a large excess relative to the sample mass [1]. |

| Catalyst Type | BF₃-Methanol [1] | Alternative catalysts like HCl-methanol or BC₁₃-methanol can be evaluated for reaction efficiency [1]. |

5.0 Critical Notes

- Reagent Quality: Always use fresh, high-quality derivatization reagents. Old or moist reagents can lead to poor yields and artifact formation [1].

- Reagent Blank: A reagent blank must be processed alongside samples to identify potential contamination [1].

- Safety: BF₃ is corrosive and toxic. All steps should be performed in a fume hood with appropriate personal protective equipment (PPE).

References

quantification of fatty acids in plant materials

Introduction to Fatty Acid Analysis in Plants

Fatty acids are crucial components of plant lipids, playing vital structural and functional roles in cell membranes, serving as energy reserves, and acting as precursors for signaling molecules. The analysis of fatty acid profiles is essential for understanding plant physiology, nutritional value, and for the development of plant-based pharmaceutical compounds. Accurate quantification presents significant challenges due to the diverse chemical properties of fatty acids, their presence in complex lipid matrices, and their susceptibility to degradation during extraction and analysis. This document consolidates robust protocols to overcome these challenges, enabling reliable and reproducible fatty acid characterization in various plant tissues, from pollen and seeds to vegetative materials [1] [2].

Comparative Analysis of Quantitative Methods

The table below summarizes the core characteristics, advantages, and limitations of the primary analytical techniques used for fatty acid profiling.

Table 1: Comparison of Major Analytical Techniques for Fatty Acid Quantification

| Technique | Principle | Resolution/Sensitivity | Best For | Major Limitations |

|---|---|---|---|---|

| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation by volatility, quantification by carbon ionization [1]. | High resolution, excellent for quantification [1] [3]. | High-precision quantification of known FAME profiles [1] [3]. | Requires derivatization; cannot identify novel compounds [3]. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, identification by mass fragmentation [1] [2]. | High sensitivity, provides structural identity [2]. | Identification of unknown fatty acids and method development [1] [2]. | More complex and costly than GC-FID; matrix effects can interfere [3]. |

| Near-Infrared Spectroscopy (NIRS) | Measurement of overtone/combination vibrations of C-H bonds [3]. | Rapid, non-destructive; lower sensitivity for minor components [4] [3]. | High-throughput screening for total oil/fatty acid content [4] [3]. | Lower accuracy for complex compositions; requires extensive calibration [4]. |

| NMR Spectroscopy | Detection of specific atomic environments (e.g., (^1)H, (^13)C) in fatty acid chains [3]. | Non-destructive; provides structural info on double bonds/substituents [3]. | Determining double bond geometry/position and lipid structure [3]. | Lower sensitivity compared to GC-based methods [3]. |

Detailed Experimental Protocols

Protocol 1: Comprehensive Fatty Acid Profiling from Plant Pollen

This protocol, optimized for ecological research, is highly reliable for fatty acid profiling and can be adapted for other delicate plant tissues [1].

1. Homogenization and Lipid Extraction

- Homogenization: Manually homogenize 5-20 mg of pollen (or other plant material) in a 2 mL glass vial using a glass rod. Avoid plastic materials to prevent contamination from plasticizers [1].

- Extraction: Add a 2:1 (v/v) mixture of chloroform and methanol (e.g., 1.6 mL of chloroform and 0.8 mL of methanol) to the homogenate. Vortex vigorously for 1 minute [1].

- Phase Separation: Add 0.8 mL of a 0.8% (w/v) KCl solution, shake well, and centrifuge at 2500 x g for 5 minutes. The lower organic phase contains the extracted lipids [4].

- Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass vial. Dry under a gentle stream of nitrogen gas [4].

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

- Transesterification: Re-dissolve the dried lipid extract in 1 mL of toluene and 1 mL of 2.5% (v/v) sulfuric acid in methanol. Incubate at 85°C for 50 minutes for acid-catalyzed transmethylation [4].